Cas no 2826264-35-9 (potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide)

Potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide is a highly specialized organoboron compound featuring a bicyclo[1.1.1]pentane scaffold and a protected piperidine moiety. Its key advantages include enhanced stability due to the trifluoroborate group, which improves handling and storage compared to boronic acids or esters. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating further functionalization. The rigid bicyclo[1.1.1]pentane core contributes to unique steric and electronic properties, making it valuable in medicinal chemistry and cross-coupling reactions. This compound is particularly useful in Suzuki-Miyaura couplings, where its trifluoroborate form offers improved reactivity and reduced side reactions.
potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide structure
2826264-35-9 structure
Product Name:potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide
CAS No:2826264-35-9
MF:C15H24BF3KNO2
MW:357.261075973511
MDL:MFCD34562906
CID:5680909
PubChem ID:164510828
Update Time:2025-10-22

potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide Chemical and Physical Properties

Names and Identifiers

    • potassium (3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide
    • EN300-37374167
    • EN300-26679298
    • tert-butyl 4-(3-(trifluoro-l4-boraneyl)bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate, potassium salt
    • Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate
    • potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide
    • MDL: MFCD34562906
    • Inchi: 1S/C15H24BF3NO2.K/c1-13(2,3)22-12(21)20-6-4-11(5-7-20)14-8-15(9-14,10-14)16(17,18)19;/h11H,4-10H2,1-3H3;/q-1;+1
    • InChI Key: DIBJSRVYALITTE-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C12CC(C3CCN(C(=O)OC(C)(C)C)CC3)(C1)C2)(F)F

Computed Properties

  • Exact Mass: 357.1489251g/mol
  • Monoisotopic Mass: 357.1489251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų

potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide Pricemore >>

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Additional information on potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide

Comprehensive Overview of Potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide (CAS No. 2826264-35-9)

The compound potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide (CAS No. 2826264-35-9) is a highly specialized organoboron reagent that has garnered significant attention in modern pharmaceutical research and medicinal chemistry. Its unique structural features, including the bicyclo[1.1.1]pentane core and trifluoroboranuide moiety, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, which are currently among the most discussed topics in the field.

One of the key advantages of this compound lies in its boron-containing functional group, which enables versatile cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are pivotal for constructing complex carbon-carbon bonds in small-molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group further enhances its utility by providing stability during synthetic transformations. Given the rising demand for boronic acid derivatives in bioconjugation and click chemistry, this compound aligns well with trends in precision medicine and targeted drug delivery.

From a structural-activity relationship (SAR) perspective, the bicyclo[1.1.1]pentane scaffold is notable for its ability to mimic para-substituted benzene rings while offering improved metabolic stability and reduced toxicity. This has led to its adoption in fragment-based drug design, a strategy frequently searched by researchers optimizing kinase inhibitors and GPCR modulators. The compound's potassium trifluoroboranuide salt form also ensures better solubility in aqueous-organic mixed solvents, addressing common challenges in high-throughput screening workflows.

In the context of green chemistry, this reagent stands out due to its compatibility with catalytic methodologies, reducing the need for heavy metal catalysts. Environmental sustainability is a growing concern among synthetic chemists, making boron-based reagents like CAS No. 2826264-35-9 a preferred choice. Additionally, its stability under ambient conditions simplifies storage and handling compared to traditional organometallic compounds, a practical advantage highlighted in recent process chemistry forums.

Emerging applications in PET radiopharmaceuticals further underscore the relevance of this compound. The trifluoroboranuide group can serve as a precursor for fluorine-18 labeling, a technique critical for molecular imaging in oncology. With increasing interest in theranostics—a fusion of therapy and diagnostics—this compound’s potential is being actively investigated by academic and industrial labs alike.

To summarize, potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide represents a cutting-edge tool for innovative drug design. Its multifaceted utility across catalysis, bioconjugation, and imaging positions it at the forefront of chemical biology advancements. As the scientific community continues to explore next-generation therapeutics, compounds like CAS No. 2826264-35-9 will undoubtedly play a pivotal role in shaping the future of personalized medicine.

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